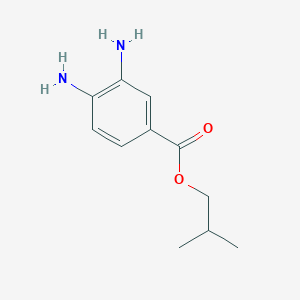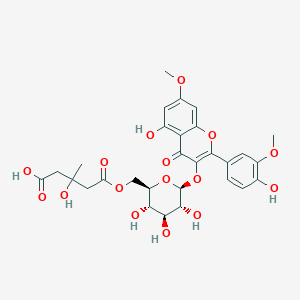
rel-1-((3R,5S)-3,5-Dimethylmorpholino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3R,5S)-3,5-dimethylmorpholino)ethanone is a chiral compound belonging to the class of morpholine derivatives. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 3 and 5 positions of the morpholine ring. The presence of these chiral centers gives rise to its specific (3R,5S) configuration. Morpholine derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylmorpholine and ethanoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ethanoyl chloride is slowly added to a solution of 3,5-dimethylmorpholine in dichloromethane, with continuous stirring at low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by column chromatography or recrystallization to obtain pure 1-((3R,5S)-3,5-dimethylmorpholino)ethanone.
Industrial Production Methods: In an industrial setting, the production of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and stirring controls.
Continuous Flow Systems: Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Automation: Automated systems are used for the addition of reagents and monitoring of reaction parameters to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3R,5S)-3,5-dimethylmorpholino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted morpholine derivatives.
Applications De Recherche Scientifique
1-((3R,5S)-3,5-dimethylmorpholino)ethanone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,5-Dimethylmorpholine: A precursor in the synthesis of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone.
Fluvastatin: A statin drug with a similar chiral configuration (3R,5S) used to lower cholesterol levels.
5-Caranol: Another chiral compound with similar stereochemistry.
Uniqueness: 1-((3R,5S)-3,5-dimethylmorpholino)ethanone is unique due to its specific (3R,5S) configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
120226-28-0 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-[(3S,5R)-3,5-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-11-5-7(2)9(6)8(3)10/h6-7H,4-5H2,1-3H3/t6-,7+ |
Clé InChI |
MVVAELFNRUZXTC-KNVOCYPGSA-N |
SMILES |
CC1COCC(N1C(=O)C)C |
SMILES isomérique |
C[C@@H]1COC[C@@H](N1C(=O)C)C |
SMILES canonique |
CC1COCC(N1C(=O)C)C |
Synonymes |
Morpholine, 4-acetyl-3,5-dimethyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid](/img/structure/B38061.png)



![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)







